Piperaquine phosphate, also referred to as Piperaquine phosphate, is a synthetic bisquinoline compound. [] Its primary role in scientific research stems from its historical use as an antimalarial agent and its resurgence in combination therapies. [] Studies explore its efficacy, resistance development, and potential in new formulations to combat malaria. [, ]
Piperaquine tetraphosphate is a synthetic antimalarial compound derived from piperaquine, which belongs to the class of bisquinolines. Originally synthesized in the 1960s, piperaquine has been utilized primarily in China for malaria treatment. Its use declined in the 1980s due to the emergence of resistant strains of Plasmodium falciparum, but it has regained prominence as part of combination therapies, particularly with artemisinin derivatives like Artenimol in products such as Eurartesim .
Piperaquine tetraphosphate is classified as an antimalarial agent. It is characterized by its complex molecular structure, which includes multiple phosphate groups that enhance its solubility and bioavailability. The compound is primarily sourced from synthetic processes involving its precursor, piperaquine, and is often studied in conjunction with other antimalarial drugs to evaluate efficacy and resistance patterns .
The synthesis of piperaquine tetraphosphate typically involves several key steps:
Piperaquine tetraphosphate has a complex chemical structure represented by the formula . Its molecular weight is approximately 927.49 g/mol . The structural formula incorporates multiple functional groups that contribute to its pharmacological properties:
The InChI key for piperaquine tetraphosphate is OAKKJVUSSVZQRF-UHFFFAOYSA-N, which can be used for database searches related to this compound .
The primary chemical reactions involved in the synthesis of piperaquine tetraphosphate include:
These reactions highlight the importance of optimizing conditions such as temperature, solvent choice, and reactant concentrations to achieve high yields and purity.
Piperaquine exerts its antimalarial effects primarily through interference with heme polymerization within the malaria parasite's digestive vacuole. By inhibiting this process, piperaquine prevents the detoxification of heme into hemozoin, leading to accumulation of toxic heme levels within the parasite .
The mechanism can be summarized as follows:
In vitro studies have demonstrated that piperaquine has a potent inhibitory concentration (IC50) against various Plasmodium isolates, with values typically below 100 nmol/liter .
Piperaquine tetraphosphate exhibits several notable physical and chemical properties:
These properties are critical for understanding how piperaquine tetraphosphate behaves in biological systems and informs formulation strategies for drug delivery.
Piperaquine tetraphosphate primarily finds application in treating malaria, especially in combination therapies that enhance efficacy against resistant strains. Its resurgence in clinical use underscores its importance as a therapeutic agent against malaria worldwide.
Additionally, ongoing research explores its potential use in combination with other antimalarials or novel drug delivery systems aimed at improving patient outcomes and reducing resistance development. This positions piperaquine tetraphosphate as a vital component in global malaria control strategies .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: